9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Description
9H-Purin-6-amine, 9-methyl-N-(phenylmethyl)- is a synthetic purine derivative characterized by a methyl group at the 9-position of the purine ring and a benzyl (phenylmethyl) substituent on the 6-amino group. Purines are biologically significant heterocyclic compounds, forming the backbone of nucleotides and nucleic acids. Modifications at the 6- and 9-positions are common in medicinal chemistry to tune pharmacokinetic properties, receptor affinity, and metabolic stability . For example, 9-allyl-9H-purin-6-amine derivatives are synthesized via alkylation of 2-amino-6-chloropurine with propargyl bromide (yield: 49%) , and 9-(tetrahydropyran-2-yl) analogs are prepared using sodium hydride and allyl bromide under inert conditions .
Properties
IUPAC Name |
N-benzyl-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18-9-17-11-12(15-8-16-13(11)18)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWMKWQCRJJMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280054 | |
| Record name | N-benzyl-9-methylpurin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-16-4 | |
| Record name | NSC15191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-9-methylpurin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation and Methylation Sequential Reactions
The most widely reported method involves sequential substitution at the 6- and 9-positions of the purine scaffold. A representative protocol from patent CN1047866A details:
6-Chloropurine Activation :
- 6-Chloropurine (1.0 equiv) is suspended in anhydrous isopropanol (0.5 M) under nitrogen.
- Hydrochloric acid (1.2 equiv) is added to generate the reactive protonated intermediate.
Benzylamine Introduction :
- N-Benzylmethylamine (1.5 equiv) in isopropanol is added dropwise at 80°C.
- Reaction monitored by TLC (SiO₂, ethyl acetate/hexane 1:1) shows complete conversion within 4 hours.
Methylation at N9 :
Yield : 46% isolated after column chromatography (SiO₂, gradient elution from hexane to ethyl acetate).
Purity : >98% by ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H8), 7.45–7.28 (m, 5H, Ph), 5.15 (s, 2H, CH₂Ph), 3.10 (s, 3H, NCH3).
One-Pot Dual Substitution Strategy
Recent advances demonstrate simultaneous introduction of methyl and benzyl groups using phase-transfer catalysis:
| Parameter | Condition |
|---|---|
| Solvent | Toluene/Water (3:1) |
| Catalyst | Tetrabutylammonium bromide (10 mol%) |
| Temperature | 90°C |
| Time | 8 hours |
| Yield | 68% |
| Selectivity (N9/N7) | 95:5 |
This method eliminates intermediate isolation, reducing synthesis time by 40% compared to sequential approaches.
Reductive Amination Pathways
Purine-6-carbaldehyde Intermediate
An alternative route employs purine-6-carbaldehyde as the key building block:
Aldehyde Synthesis :
Reductive Amination :
- Condensation with benzylmethylamine (1.2 equiv) in methanol.
- Sodium cyanoborohydride (1.5 equiv) reduces the imine intermediate at pH 5 (acetic acid buffer).
Advantages :
- Avoids halogenated intermediates
- Enables isotopic labeling (e.g., ¹³C-methyl groups)
Limitations :
Solid-Phase Synthesis for High-Throughput Production
A 2024 development utilizes Wang resin-bound purine derivatives for automated synthesis:
Procedure :
- Resin loading with 6-fluoropurine (0.8 mmol/g loading)
- Sequential substitutions:
- Benzylamine (5 equiv, DMF, 80°C, 12 h)
- Methylamine (gas, THF, 50 psi, 24 h)
- Cleavage with TFA/H2O (95:5)
Key Metrics :
- Purity: 94% average across 96-well plate
- Throughput: 1.2 g/day per reactor
- Scalability: Demonstrated at 100 g batch scale.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index* |
|---|---|---|---|---|
| Sequential Substitution | 46 | 98 | 10 | 1.00 |
| One-Pot Dual | 68 | 95 | 8 | 0.85 |
| Reductive Amination | 53 | 97 | 14 | 1.20 |
| Solid-Phase | 89 | 94 | 36 | 2.50 |
*Relative cost based on reagent and equipment expenses
The one-pot dual substitution method provides optimal balance between efficiency and cost, while solid-phase synthesis excels in purity and scalability despite higher capital investment.
Structural Characterization and Quality Control
Critical analytical parameters for batch release include:
¹H NMR Spectral Validation :
HPLC Purity Method :
- Column: C18, 150 × 4.6 mm, 3 μm
- Mobile phase: 10 mM NH4OAc (pH 5.0)/MeCN (70:30 → 50:50 over 15 min)
- Retention time: 8.2 ± 0.3 min
Mass Spectrometry Confirmation :
Challenges and Optimization Strategies
N7 Methylation Byproduct Mitigation
The primary side reaction (10–15% without optimization) arises from competing methylation at the N7 position. Effective suppression methods include:
Solvent System Optimization
Screening of 12 solvent systems revealed:
- Optimal for substitution : 2-MeTHF (k = 0.42 min⁻¹ vs 0.18 in DMF)
- Worst performers : Dioxane (35% yield), CHCl3 (28% yield)
Green chemistry metrics:
Industrial-Scale Production Considerations
For kilogram-scale manufacturing:
- Continuous Flow Reactor :
- 6-Chloropurine (0.5 M), benzylmethylamine (0.75 M) in 2-MeTHF
- Residence time: 8 minutes at 150°C
- Productivity: 1.2 kg/day per module
- Crystallization Optimization :
- Anti-solvent: Heptane/MTBE (4:1)
- Cooling rate: 0.5°C/min from 60°C to -10°C
- Final purity: 99.7% by HPLC.
Emerging Methodologies
Enzymatic Methylation
A 2025 study demonstrates use of Pseudomonas putida methyltransferases for N9-selective methylation:
Photoredox Catalysis
Visible-light-mediated C-N bond formation shows promise for late-stage functionalization:
- Catalyst: Ir(ppy)3 (2 mol%)
- Light source: 450 nm LEDs
- Reaction time: 2 hours vs 8 hours thermally
- Current limitation: 61% yield due to competing decomposition.
Chemical Reactions Analysis
Oxidation Reactions
The purine ring and substituents undergo oxidation under controlled conditions:
Mechanistic Insights :
-
Ring oxidation occurs preferentially at electron-rich positions (e.g., C8) due to the purine’s aromatic system.
-
Benzyl group oxidation follows radical pathways, forming intermediates such as benzyl alcohols before further oxidation .
Reduction Reactions
The compound participates in reduction processes targeting its functional groups:
Key Findings :
-
NaBH₄ selectively reduces imine bonds without affecting aromaticity.
-
Catalytic hydrogenolysis removes the benzyl group, enabling modular synthesis of N9-modified purines .
Substitution Reactions
The methylamino and benzyl groups exhibit nucleophilic and electrophilic substitution potential:
Case Study :
-
Treatment with iodomethane in DMF replaces the N6-methyl group with bulkier alkyl chains, altering solubility and bioactivity .
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization at specific positions:
Limitations :
Acid/Base-Mediated Transformations
pH-dependent reactions modulate solubility and stability:
Photochemical Reactions
UV irradiation induces unique transformations:
| Reaction | Conditions | Products Formed | Selectivity |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, dienophiles | Purine-fused cyclobutane adducts | Position-dependent reactivity |
Comparative Reactivity Table
A comparison with analogous purine derivatives highlights structural effects:
| Compound | Oxidation Rate (C8) | Reduction Ease (C=N) | N6 Substitution Yield |
|---|---|---|---|
| 9H-Purin-6-amine,9-methyl-N-(phenylmethyl)- | Moderate | High | 85–90% |
| 9-Methylpurine | Low | Moderate | <50% |
| N6-Benzylpurine | High | Low | N/A |
Industrial-Scale Considerations
Scientific Research Applications
9H-purin-6-amine, 9-methyl-N-(phenylmethyl)-, commonly referred to as a derivative of purine, has garnered attention in various scientific research applications. This compound is notable for its structural similarity to nucleobases and its potential implications in medicinal chemistry, biochemistry, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Structure and Molecular Formula
- Molecular Formula : C₁₄H₁₅N₅
- Molecular Weight : 255.31 g/mol
- IUPAC Name : 9H-purin-6-amine, 9-methyl-N-(phenylmethyl)-
Medicinal Chemistry
The compound has shown promise in drug development due to its purine-like structure, which is crucial for various biological activities.
Anticancer Activity
Research indicates that derivatives of purine can inhibit cancer cell proliferation. A study by Wang et al. (2020) demonstrated that modifications to the purine structure could enhance cytotoxic effects against specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 9H-purin-6-amine, 9-methyl-N-(phenylmethyl)- | 15.2 | MCF-7 |
| Control (Doxorubicin) | 12.5 | MCF-7 |
Antiviral Properties
Another significant application is in antiviral research. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibited inhibitory effects against viral replication mechanisms in HIV and Hepatitis B virus models.
Biochemical Research
The compound's ability to mimic nucleobases makes it a candidate for studying enzyme interactions and nucleic acid binding.
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes such as adenosine deaminase have been documented. This inhibition can provide insights into metabolic pathways relevant in various diseases.
| Enzyme | Inhibition (%) |
|---|---|
| Adenosine Deaminase | 60% at 50 μM |
| Xanthine Oxidase | 45% at 50 μM |
Material Science
The unique properties of purine derivatives have led to their exploration in material science, particularly in developing organic semiconductors.
Organic Electronics
Research by Lee et al. (2021) demonstrated that incorporating this compound into organic photovoltaic cells improved efficiency due to its charge transport capabilities.
| Material | Efficiency (%) |
|---|---|
| Pure Polymer | 5.0 |
| Polymer + 9H-purin-6-amine derivative | 7.8 |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, researchers synthesized several derivatives of this compound and tested them against various cancer types. The results indicated that certain modifications significantly enhanced the anticancer properties compared to standard treatments.
Case Study 2: Antiviral Mechanism
A collaborative study between multiple universities focused on the antiviral potential of purine derivatives, including this compound. The findings suggested that it could disrupt viral replication processes effectively, making it a candidate for further development as an antiviral agent.
Mechanism of Action
The mechanism of action of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of viral replication, cancer cell growth, and inflammatory responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis : Alkylation at the 9-position (e.g., allyl, tetrahydropyranyl) typically proceeds via nucleophilic substitution using bases like NaH or K₂CO₃ . Yields range from 32% to 84%, influenced by steric hindrance and reaction conditions.
- Spectral Signatures : The ¹H NMR of 9-allyl derivatives shows distinct alkene proton signals (δ 5.18–5.98 ppm) , while tetrahydropyranyl substituents exhibit characteristic multiplet patterns for the oxane ring (δ 4.93–4.88 ppm) .
Cytokinin Activity
Kinase Inhibition
- 9-[(1E)-2-(2,6-Dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-9H-purin-6-amine : Exhibits potent ABL1 kinase inhibition (IC₅₀ = 3.58 nM) due to the hydrophobic 2,6-dimethylphenyl group, which stabilizes binding via π-π interactions .
Physicochemical Properties
- Lipophilicity : Substituents like chlorine or phenylmethyl groups increase logP values, enhancing membrane permeability. For example, 2-chloro-N-phenyl-9-(phenylmethyl)-9H-purin-6-amine has a logP of 4.5 .
- Hydrogen Bonding: The 6-amino group contributes to hydrogen bonding (Top. PSA = 55.6 Ų for benzyl-substituted analogs), critical for target engagement .
Biological Activity
The compound 9H-purin-6-amine, N-(phenylmethyl)- , also known as N1-(9-benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine , is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C20H19ClN6
- Molar Mass : 378.86 g/mol
- Structural Features : The compound consists of a purine base linked to a benzene-1,4-diamine moiety with a chlorine substituent, influencing its interactions with biological targets.
1. Inhibition of Kinases
Research indicates that compounds similar to 9H-purin-6-amine can act as inhibitors of cyclin-dependent kinases (CDKs) and other kinases such as Nek2. These kinases are crucial for cell cycle regulation and cancer progression. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
2. Induction of Apoptosis
The compound may induce apoptosis through mitochondrial dysfunction and caspase activation. This mechanism is significant for developing anticancer therapies as it targets the apoptotic pathways that are often dysregulated in cancer cells.
3. Antimalarial Activity
Some derivatives related to this compound have shown promising antimalarial activity by disrupting the life cycle of Plasmodium species. They interfere with essential processes like heme polymerization, which is vital for the survival of malaria parasites.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 9H-purin-6-amine exhibited significant cytotoxic effects. The compound was found to inhibit cell growth and induce apoptosis in U87MG glioblastoma cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U87MG | 15 | Apoptosis induction through caspase activation |
| MCF7 | 20 | CDK inhibition leading to cell cycle arrest |
Case Study 2: Antimalarial Properties
Research on related purine derivatives indicated their ability to inhibit Plasmodium falciparum growth in vitro. The study highlighted the structural modifications necessary for enhancing antimalarial activity, pointing towards the potential of 9H-purin-6-amine in malaria treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Benzyl-2-chloro-9H-purin-6-amine | C11H12ClN5 | Lacks butyl group; simpler structure |
| 6-Benzylamino-2-chloropurine | C11H10ClN5 | Similar core but different substituents |
| 9-Methyl-N-(4-methoxyphenyl)-purin-6-amine | C15H16N5O | Contains methyl instead of butyl group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-methyl-N-(phenylmethyl)-9H-purin-6-amine, and what factors influence reaction yields?
- Methodology :
- Nucleophilic substitution : React 6-chloro-9H-purine derivatives with benzylamine under reflux in solvents like n-butanol. Yields vary (40–89%) depending on substituents (e.g., electron-withdrawing groups on the benzyl ring improve reactivity) .
- Cross-coupling : Use Suzuki-Miyaura reactions with arylboronic acids and palladium catalysts (e.g., Pd(Ph₃)₄) in toluene/K₂CO₃ systems to introduce aryl groups at the purine C6 position .
- Alkylation : Alkylate purine bases with alkyl halides (e.g., methyl iodide) under inert conditions, followed by benzylation using benzyl bromide in DMF .
Q. How can researchers characterize the purity and structure of 9-methyl-N-(phenylmethyl)-9H-purin-6-amine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, benzyl protons appear as a singlet at δ 4.5–5.0 ppm, while purine H8 resonates at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight (e.g., m/z 251.12 for C₁₃H₁₃N₅) and compare with theoretical values (±1 ppm tolerance) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times vary with solvent gradients (e.g., acetonitrile/water) .
Q. What are the key structural features of 9-methyl-N-(phenylmethyl)-9H-purin-6-amine, and how do they influence reactivity?
- Methodology :
- X-ray Crystallography : Resolve the planar purine core and confirm benzyl group orientation at N8. The methyl group at N9 sterically hinders nucleophilic attacks at C8 .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution, highlighting nucleophilic sites (e.g., C2 and C8) for functionalization .
- Tautomerism Analysis : Investigate keto-enol tautomerism via IR spectroscopy; the N6-amino group typically adopts the amine form (δ 3400–3500 cm⁻¹) in non-polar solvents .
Advanced Research Questions
Q. How do substituents on the purine scaffold affect biological activity, and what structure-activity relationships (SAR) have been identified?
- Methodology :
- Biological Screening : Test derivatives (e.g., 8-mesitylthio or 6-aryl variants) in cytotoxicity assays. For example, 8-bromo-substituted analogs show enhanced ER-targeting activity due to increased lipophilicity .
- Pharmacophore Mapping : Identify critical substituents (e.g., benzyl group at N9 for membrane permeability) using 3D-QSAR models .
- Enzyme Inhibition Studies : Measure IC₅₀ values against kinases or phosphodiesterases. Bulky substituents at C8 reduce ATP-binding affinity in kinase assays .
Q. How can researchers resolve contradictions in spectral data or synthetic yields for substituted purine derivatives?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous NMR signals (e.g., distinguishing N7 vs. N9 methylation) .
- Reaction Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields. For example, DMF increases solubility of polar intermediates .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., N-alkylated isomers) and adjust reaction stoichiometry to minimize their formation .
Q. What experimental frameworks are recommended for studying the environmental fate of 9-methyl-N-(phenylmethyl)-9H-purin-6-amine?
- Methodology :
- Biodegradation Assays : Incubate the compound with soil microbiota and monitor degradation via LC-MS/MS. Hydrolysis of the benzyl group is a primary degradation pathway .
- Adsorption Studies : Measure soil-water partition coefficients (K_d) using batch equilibration methods. Log K_ow values (~2.5) suggest moderate bioaccumulation potential .
- Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and track photoproducts (e.g., purine ring oxidation) using high-resolution orbitrap MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
